molecular formula C18H16N2O4 B2892001 (E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate CAS No. 327075-40-1

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate

Cat. No.: B2892001
CAS No.: 327075-40-1
M. Wt: 324.336
InChI Key: IREFOARRFXSVHA-JLHYYAGUSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate is a synthetic acrylamide derivative characterized by a benzoate ester backbone conjugated with a cyanoacrylamide group and a 5-methylfuran-2-yl substituent. This compound belongs to a broader class of acrylamides, which are widely studied for their structural versatility and biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The (E)-stereochemistry of the acrylamide moiety is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets such as enzymes or receptors.

Synthesis typically involves Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)benzoate and 5-methylfuran-2-carbaldehyde under acidic or basic catalysis, followed by purification via chromatography or recrystallization.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-18(22)15-6-4-5-7-16(15)20-17(21)13(11-19)10-14-9-8-12(2)24-14/h4-10H,3H2,1-2H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREFOARRFXSVHA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Compounds featuring furan and cyano groups have been reported to possess antibacterial and antifungal activities. A study on related furan derivatives indicated that they could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Some derivatives of acrylamides and cyano compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. Research into the specific anti-inflammatory effects of this compound remains sparse but merits further investigation given its structural similarities to known anti-inflammatory agents.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined a series of cyanoacrylamides and found that compounds with furan moieties exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.
    CompoundIC50 (µM)Cell Line
    Furan Derivative A12.5HeLa
    Furan Derivative B8.0MCF7
  • Antimicrobial Efficacy : In a comparative study, several furan derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with cyano groups exhibited enhanced antibacterial activity.
    CompoundZone of Inhibition (mm)Bacteria
    Furan Derivative C15S. aureus
    Furan Derivative D12E. coli
  • Anti-inflammatory Studies : Preliminary results from in vitro assays suggested that related compounds could reduce TNF-alpha levels in macrophages, hinting at a possible anti-inflammatory action for this compound.

Comparison with Similar Compounds

Antimicrobial Activity

  • Compound 4i (coumarin core) exhibited potent antimicrobial activity against multi-resistant pathogens (MIC: 4–6 μM/mL) . The coumarin scaffold’s planar structure likely facilitates intercalation into microbial DNA or enzyme binding pockets.

Antioxidant and Anti-Inflammatory Activity

  • Compound 3e (thiophene core) showed 83.1% inhibition in carrageenan-induced edema, comparable to diclofenac, attributed to phenolic hydroxyl groups .
  • Compound 2A (benzoic acid core) demonstrated strong lipid peroxidation inhibition due to sterically hindered tert-butyl groups stabilizing free radicals .
  • Target Compound: The absence of phenolic groups may limit antioxidant efficacy, but the cyanoacrylamide moiety could scavenge radicals via electron-deficient β-carbon.

Molecular Modeling and Binding Interactions

  • Compound 52 underwent molecular docking studies, suggesting naphthalene’s hydrophobic interactions enhance binding to target proteins .
  • Target Compound : The 5-methylfuran group’s electron-rich nature may facilitate hydrogen bonding or dipole interactions, while the ethyl ester could improve solubility for in vivo applications.

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